molecular formula C22H20N2O3S B7547495 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide

4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide

Cat. No. B7547495
M. Wt: 392.5 g/mol
InChI Key: CBQFHPJPYYFLKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide, also known as QCBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a crucial role in various cellular processes. 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are involved in various cellular processes such as cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects:
4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of gene expression. 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide is its potential as a lead compound for drug discovery. 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide has been shown to exhibit potent anticancer and anti-inflammatory properties, which makes it a promising candidate for the development of new drugs. However, one of the limitations of 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for the research on 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide. One of the potential areas of research is the development of new drugs based on 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide. Another potential area of research is the synthesis of novel materials using 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide and its potential applications in various fields.
Conclusion:
In conclusion, 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method of 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide involves the reaction of 3,4-dihydro-2H-quinoline-1-carbonyl chloride with N-phenylbenzenesulfonamide in the presence of a base. 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and materials science. 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide has been shown to exhibit anticancer, antitumor, and anti-inflammatory properties, and has the potential to be used as a lead compound for drug discovery. However, further studies are needed to fully understand the mechanism of action of 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide and its potential applications in various fields.

Synthesis Methods

The synthesis method of 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide involves the reaction of 3,4-dihydro-2H-quinoline-1-carbonyl chloride with N-phenylbenzenesulfonamide in the presence of a base. The resulting product is a white solid that is soluble in organic solvents such as chloroform, methanol, and ethanol.

Scientific Research Applications

4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide has been shown to exhibit anticancer, antitumor, and anti-inflammatory properties. In drug discovery, 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide has been used as a lead compound to design new drugs with improved efficacy and reduced toxicity. In materials science, 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide has been used as a building block to synthesize novel materials with unique properties.

properties

IUPAC Name

4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c25-22(24-16-6-8-17-7-4-5-11-21(17)24)18-12-14-20(15-13-18)28(26,27)23-19-9-2-1-3-10-19/h1-5,7,9-15,23H,6,8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQFHPJPYYFLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide

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